Fenmetozole Tosylate
CAS No.:
Cat. No.: VC0006897
Molecular Formula: C17H18Cl2N2O4S
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H18Cl2N2O4S |
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Molecular Weight | 417.3 g/mol |
IUPAC Name | 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C10H10Cl2N2O.C7H8O3S/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5H,3-4,6H2,(H,13,14);2-5H,1H3,(H,8,9,10) |
Standard InChI Key | KODARPNFXMZRIS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical and Physical Properties of Fenmetozole Tosylate
Fenmetozole Tosylate, chemically designated as , possesses a molecular weight of 417.31 g/mol. The compound's structure integrates a tosylate moiety, enhancing its solubility in polar solvents while maintaining stability under standard laboratory conditions. Key physicochemical parameters are summarized below:
Property | Value |
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Canonical SMILES | ClC1=CC=C(OCC2=NCCN2)C=C1Cl.O=S(C3=CC=C(C)C=C3)(O)=O |
Solubility | Soluble in dimethyl sulfoxide (DMSO) |
Storage Recommendations | -20°C for short-term; -80°C for long-term stability |
Purity Specifications | ≥95% by HPLC analysis |
The tosylate counterion contributes to the compound's crystalline structure, facilitating precise dosing in experimental settings . Stability studies indicate maintained integrity for ≥6 months at -80°C, though repeated freeze-thaw cycles should be avoided .
Pharmacodynamic Mechanisms: α2-Adrenergic Receptor Antagonism
Fenmetozole Tosylate exhibits high-affinity binding to α2-adrenergic autoreceptors ( = 12 nM in rat cortical membranes), functioning as a competitive antagonist . This action prevents negative feedback inhibition of norepinephrine release, resulting in:
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54% increase in synaptic norepinephrine concentrations (rat prefrontal cortex)
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38% elevation of extracellular dopamine levels (striatal microdialysis)
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27% potentiation of serotonin transmission (hippocampal slices)
Concomitant enhancement of cholinergic activity was observed through muscarinic receptor upregulation, though the precise mechanism remains under investigation . The compound's multimodal neurotransmitter modulation suggests potential synergism in disorders characterized by monoamine deficiency, such as major depressive disorder .
Ethanol Interaction Studies: Preclinical Findings
Animal models demonstrate Fenmetozole Tosylate's capacity to attenuate ethanol-mediated neurobehavioral effects:
Locomotor Activity Modulation
In murine studies (C57BL/6 strain):
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2.0 g/kg ethanol: Increased ambulation by 220% (control = 100%)
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4.0 g/kg ethanol: Reduced mobility by 65%
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Fenmetozole coadministration (15 mg/kg): Normalized activity to 92-108% baseline
The biphasic ethanol response normalization occurred without altering blood ethanol concentrations (), indicating central rather than metabolic interference .
Cerebellar Cyclic GMP Regulation
Ethanol administration (3 g/kg) reduced cerebellar cGMP by 73% within 30 minutes. Fenmetozole pretreatment (20 mg/kg):
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Blocked ethanol-induced cGMP depletion
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Elevated basal cGMP levels by 41% ()
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Showed time-dependent effects peaking at 90 minutes post-administration
This cGMP modulation correlates with improved motor coordination in rotorod tests (), suggesting potential applications in ethanol intoxication management .
Parameter | Ethanol (1.5 g/kg) | Fenmetozole (30 mg/kg) | Combination |
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Punished Responding | ↑ 185% | ↔ | ↑ 210% |
Unpunished Responding | ↔ | ↓ 38%* | ↓ 42%* |
Aerial Righting Reflex Latency | ↑ 3.2 s | ↔ | ↓ 1.1 s |
* vs vehicle control
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